molecular formula C11H16Cl2N2O B12297217 6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride

6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride

Cat. No.: B12297217
M. Wt: 263.16 g/mol
InChI Key: WAMFXGAWKDRURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chloropyridine moiety attached to an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride typically involves the reaction of 2-chloropyridine with an appropriate oxazepane precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxazepane N-oxide.

    Reduction: Formation of reduced oxazepane derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-4-yl)methanol
  • (2-Chloropyridin-4-yl)methanamine hydrochloride
  • 2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione

Uniqueness

6-((2-Chloropyridin-4-yl)methyl)-1,4-oxazepane hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazepane ring provides a versatile scaffold for further functionalization, making it a valuable compound in synthetic chemistry and drug discovery.

Properties

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

IUPAC Name

6-[(2-chloropyridin-4-yl)methyl]-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C11H15ClN2O.ClH/c12-11-6-9(1-2-14-11)5-10-7-13-3-4-15-8-10;/h1-2,6,10,13H,3-5,7-8H2;1H

InChI Key

WAMFXGAWKDRURU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1)CC2=CC(=NC=C2)Cl.Cl

Origin of Product

United States

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